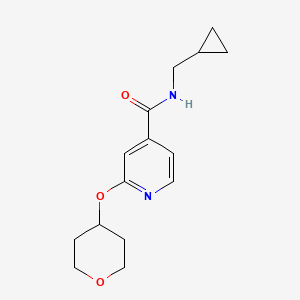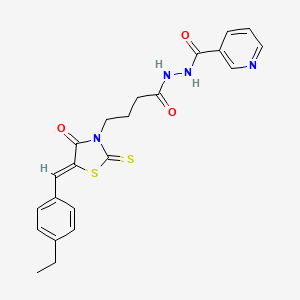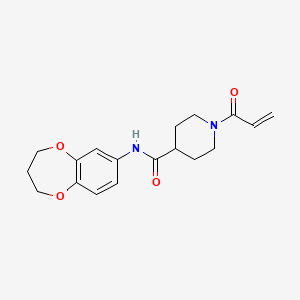
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a highly selective dopamine D3 receptor antagonist, which makes it a promising drug candidate for the treatment of various psychiatric and neurological disorders.
作用機序
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action is primarily based on its high selectivity for dopamine D3 receptors. Dopamine D3 receptors are primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate the activity of these pathways, leading to the observed therapeutic effects.
生化学的および生理学的効果
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's biochemical and physiological effects are primarily related to its antagonism of dopamine D3 receptors. Dopamine D3 receptors are involved in several physiological processes, including reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate these processes, leading to the observed therapeutic effects. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to modulate dopamine signaling in the brain.
実験室実験の利点と制限
One of the main advantages of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their role in various physiological processes. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's relatively straightforward synthesis method and reasonable yield make it a readily available compound for lab experiments. However, one of the limitations of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic drug for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action and its potential effects on other physiological processes. Finally, the development of more soluble derivatives of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its use in various experimental settings.
合成法
The synthesis of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the condensation of 4-piperidone with 3,4-methylenedioxyphenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. The resulting compound is then acylated with 2-propenoyl chloride to obtain N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The overall synthesis method of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps with a reasonable yield.
科学的研究の応用
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including drug addiction, schizophrenia, Parkinson's disease, and depression. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's high selectivity for dopamine D3 receptors makes it a promising drug candidate for the treatment of these disorders. Several studies have shown that N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-17(21)20-8-6-13(7-9-20)18(22)19-14-4-5-15-16(12-14)24-11-3-10-23-15/h2,4-5,12-13H,1,3,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRISMOUQWUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)
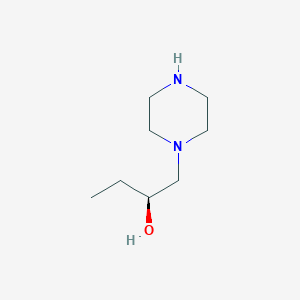
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
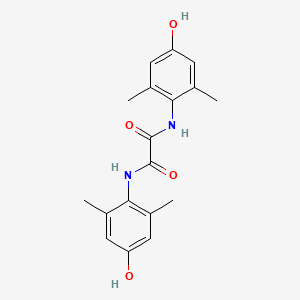
![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)
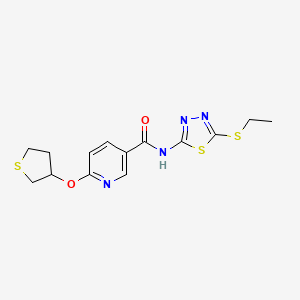
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
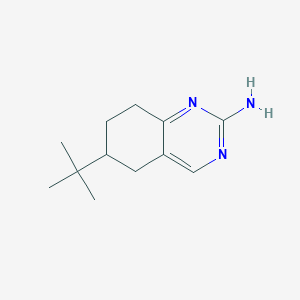
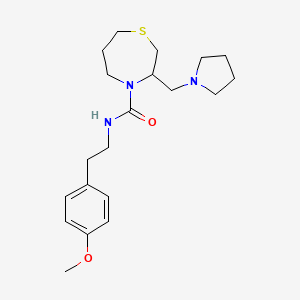
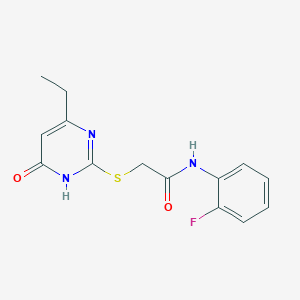
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
